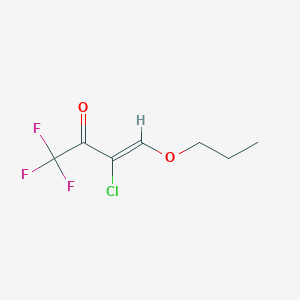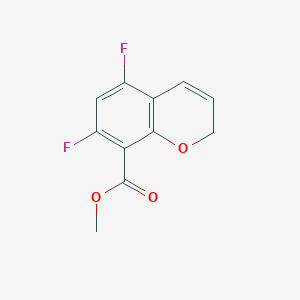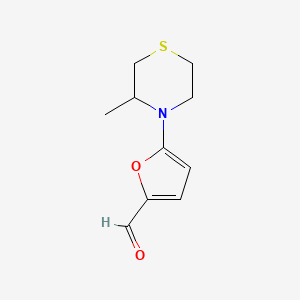![molecular formula C13H25N3O3 B13169098 tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate CAS No. 1305711-00-5](/img/structure/B13169098.png)
tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-aminopiperidine, is reacted with an appropriate acylating agent to form the intermediate.
Carbamate Formation: The intermediate is then treated with tert-butyl chloroformate and N-methylamine to form the desired carbamate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted carbamate derivatives are formed.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and applications are of interest for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
- tert-Butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
- 2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride
Uniqueness
tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1305711-00-5 |
|---|---|
Formule moléculaire |
C13H25N3O3 |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)9-11(17)16-7-5-10(14)6-8-16/h10H,5-9,14H2,1-4H3 |
Clé InChI |
GBRVOBCPCRXAMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(=O)N1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)



